3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
3,4-Dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with 3,4-dimethoxy groups and a 1,3,4-oxadiazole ring linked to a 4-(methylsulfanyl)phenyl moiety. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets . The methylsulfanyl group at the phenyl ring and the dimethoxy substituents on the benzamide moiety likely influence lipophilicity, solubility, and target binding efficiency.
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-14-9-6-12(10-15(14)24-2)16(22)19-18-21-20-17(25-18)11-4-7-13(26-3)8-5-11/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQYBKOMLXLOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the benzamide moiety. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
†Calculated based on molecular formula C₁₉H₁₉N₃O₄S.
Key Observations:
3,4-Dimethoxy substituents on the benzamide core could mimic electron-donating groups seen in LMM5 (4-methoxyphenyl), which are associated with antifungal activity . Trifluoromethyl and fluoro groups in HSGN-235 increase electronegativity, favoring antibacterial activity via hydrophobic interactions .
Synthetic Yields :
- Analogs like Compound 23 () show lower yields (24%) due to steric hindrance from methyl groups, whereas the target compound’s synthesis might face similar challenges .
Biological Targets :
- LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, suggesting the target compound could act via a similar mechanism .
- Compounds with dihydrodioxin moieties (e.g., Compound 18) target Ca²⁺/calmodulin pathways, indicating scaffold versatility .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s methylsulfanyl and dimethoxy groups likely increase LogP compared to sulfamoyl-containing analogs (e.g., LMM5: LogP ≈ 3.5), enhancing blood-brain barrier penetration .
- Solubility : Polar groups like sulfamoyl (LMM5) improve aqueous solubility, whereas the target compound may require formulation adjuvants (e.g., Pluronic F-127) for in vivo studies .
Biological Activity
3,4-Dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide core.
- Dimethoxy groups at the 3 and 4 positions.
- An oxadiazole ring substituted with a methylsulfanyl phenyl group.
The molecular formula is , and it has a molecular weight of approximately 393.48 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to 3,4-Dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | |
| Compound B | S. aureus | 16 µg/mL | |
| 3,4-Dimethoxy-N-{...} | E. coli | TBD | Current Study |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against human cell lines. Preliminary findings suggest that it exhibits low toxicity at concentrations required for antimicrobial activity, making it a promising candidate for further development.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | >100 | Current Study |
| MCF-7 | >100 | Current Study |
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of DNA Topoisomerases : Similar compounds have been shown to selectively inhibit bacterial topoisomerases without affecting human topoisomerases, suggesting a potential mechanism for selective antibacterial activity.
- Cell Membrane Disruption : Some derivatives may disrupt bacterial cell membranes leading to cell lysis.
Case Studies
- Study on E. coli Resistance : A study demonstrated that certain oxadiazole derivatives significantly inhibited E. coli growth at low concentrations while remaining non-toxic to mammalian cells at higher concentrations. This suggests a selective targeting mechanism that could be exploited in antibiotic development .
- Anticancer Potential : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. What are the standard synthetic routes for 3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with a functionalized 1,3,4-oxadiazole precursor. Key steps include:
- Hydrazide formation : Reacting 4-(methylsulfanyl)benzoic acid with hydrazine hydrate under reflux.
- Oxadiazole cyclization : Treating the hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) in methanol to form the 1,3,4-oxadiazole ring .
- Amide coupling : Using 3,4-dimethoxybenzoyl chloride and the oxadiazole-2-amine in dry THF with sodium hydride (NaH) as a base .
Optimization parameters : - Temperature: Maintain 0–5°C during coupling to minimize side reactions.
- Solvent: Anhydrous THF ensures high reactivity of NaH.
- Yield improvement: Use molecular sieves to scavenge trace water .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Structural validation employs:
- ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm), methylsulfanyl (δ ~2.5 ppm), and oxadiazole protons (δ ~8.2–8.5 ppm) .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (expected m/z ~428.11) .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are used for preliminary biological evaluation?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer screening : MTT assay on cancer cell lines (e.g., CCRF-CEM), with % growth inhibition (GI) as the metric .
- Enzyme inhibition : Fluorometric assays targeting COX-2 or CA-II, using Celecoxib as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?
- Methodological Answer : SAR studies focus on modifying:
- Oxadiazole substituents : Replacing methylsulfanyl with sulfone (via H₂O₂ oxidation) enhances hydrophilicity and target binding .
- Benzamide groups : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability .
- Methoxy positioning : 3,4-Dimethoxy vs. 2,5-dimethoxy alters steric hindrance and π-π stacking with enzyme pockets .
Example : Analogues with 4-(pyridin-2-yl)phenyl substituents show improved IC₅₀ values (e.g., 0.8 μM vs. parent compound’s 5.2 μM against hCA-II) .
Q. What computational strategies are employed to predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with CA-II (PDB: 5NY3). Key residues: Thr199 (hydrogen bonding), Zn²⁺ coordination via oxadiazole nitrogen .
- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
- Pharmacophore modeling : Identify essential features (e.g., sulfonamide as H-bond acceptor) using Schrödinger .
Q. How can contradictory bioactivity data across similar analogues be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .
- Substituent effects : Compare logP values (e.g., methylsulfanyl vs. sulfone groups alter membrane permeability) .
- Target selectivity : Profile against off-target enzymes (e.g., TrxR vs. COX-2) using selectivity indices .
Case study : A methylsulfanyl-to-sulfone modification increased antifungal activity (MIC: 8 μg/mL → 2 μg/mL) but reduced anticancer potency (%GI: 68.89 → 45.12) due to altered redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
